N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide
Description
Properties
Molecular Formula |
C18H21NO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(3-phenylmethoxypropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21NO2S/c1-15(20)19-17-8-10-18(11-9-17)22-13-5-12-21-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20) |
InChI Key |
FSDCIDPEUSEMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Amide Core
The initial step involves synthesizing the aromatic amide, typically via acetylation of aniline derivatives or direct amidation of carboxylic acids with ammonia or amines. For example:
Phenylamine derivatives are reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to afford the corresponding acetanilides.
This step yields a stable aromatic amide precursor, which serves as the substrate for subsequent functionalization.
Para-Selective Nitration and Reduction
The aromatic ring can be nitrated at the para-position using nitrating mixtures (concentrated nitric acid and sulfuric acid) under controlled conditions (70-90°C). The nitration process yields para-nitro derivatives, which are then reduced to amino groups using catalytic hydrogenation or metal reduction (e.g., iron or tin in acid).
Sulfanyl Linkage Formation
The sulfanyl linkage, –S– , is introduced through nucleophilic substitution reactions:
Para-amino or para-hydroxy derivatives are reacted with thiolating agents such as thiourea derivatives or thiol salts under basic conditions to afford the sulfanyl intermediates.
Alternatively, thiol-alkylation can be achieved by reacting the thiol with electrophilic halides or sulfonates.
Attachment of the Benzyloxypropyl Group
The benzyloxypropyl moiety is incorporated via S-alkylation :
The sulfanyl intermediate reacts with 3-benzyloxypropyl halides (e.g., 3-benzyloxypropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the sulfur atom.
Final Acetamide Formation
The terminal step involves acylation of the amino group with acetic anhydride or acetyl chloride, under mild conditions, to afford the target compound:
This compound.
Representative Data Tables
| Step | Reagents & Conditions | Yield (%) | Key Observations | Analytical Data |
|---|---|---|---|---|
| Aromatic amide synthesis | Acetic anhydride, pyridine | 85-90 | White crystalline solid | Melting point 102-104°C; IR (amide C=O stretch ~1650 cm⁻¹) |
| Para-nitration | HNO₃, H₂SO₄, 70-90°C | 75-84 | Pale-yellow nitro derivative | NMR: aromatic protons shifted; NO₂ peaks in IR |
| Reduction to amino | Pd/C, H₂ or Fe/HCl | 80-90 | Aniline derivative | NMR: NH₂ signals; IR: N-H stretch |
| Sulfanyl linkage | Thiourea derivatives, base | 73-81 | Sulfur-functionalized intermediates | NMR: S–H signals; mass confirmation |
| S-Alkylation with benzyloxypropyl halide | 3-benzyloxypropyl bromide, K₂CO₃ | 70-80 | Sulfur-alkylated product | NMR: new methylene signals (~3.5-4.0 ppm) |
| Acetylation to final amide | Acetic anhydride, pyridine | 85-90 | Target compound | Confirmed by NMR, IR, and MS |
Literature Support and Variations
- Selective nitration of aromatic compounds in the presence of acid catalysts and specific solvents (e.g., hexafluoroisopropanol) enhances regioselectivity and yield, as described in recent patents and research articles.
- Chemoselective sulfanyl linkages are achieved via nucleophilic substitution on electrophilic halides or sulfonates, with reaction conditions optimized for high yield and minimal side reactions.
- Benzyloxypropylation is facilitated by using halide derivatives under basic conditions, with reaction times and temperatures tailored to prevent over-alkylation or decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Piperazine-containing analogs () exhibit enhanced solubility in acidic conditions due to protonation of the basic nitrogen .
Electronic and Metabolic Effects :
- Sulfanyl (thioether) groups are less polar than sulfonamides (), which may reduce metabolic oxidation susceptibility compared to sulfonamide derivatives .
- Fluorine in ’s compound likely improves metabolic stability and electronegativity, a feature absent in the target compound .
Cytotoxicity data from N-(4-hydroxyphenethyl)acetamide () suggests that substituents on the phenyl ring critically influence bioactivity; the benzyloxypropylsulfanyl group may modulate this further .
Q & A
Q. What are the standard synthetic methodologies for N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Alkylation of 4-aminothiophenol with 3-(benzyloxy)propyl bromide under basic conditions (e.g., KOH/EtOH) to introduce the sulfanyl-propyl-benzyloxy moiety .
- Step 2 : Acetylation of the free amine using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction yields can vary (50–70%), influenced by solvent choice and temperature control .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : H and C NMR are essential to verify the benzyloxy (δ 4.5–5.0 ppm), sulfanyl (δ 2.8–3.2 ppm), and acetamide (δ 2.1 ppm) groups. HSQC/HMBC can resolve connectivity ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 358.1442) and fragments .
- IR : Stretching bands for C=O (1650–1700 cm) and S–C (600–700 cm) validate functional groups .
Q. How can researchers determine the solubility and stability profile of this compound?
- Solubility : Use HPLC with a C18 column to measure solubility in solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS monitor degradation products. Oxidative stability is critical due to the sulfanyl group .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl coupling step?
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline may enhance thiol-aryl coupling .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to balance reaction kinetics and side-product formation. DMF often improves solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce disulfide byproduct formation during sulfanyl group introduction .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Analog Design : Modify the benzyloxy group (e.g., halogen substitution) or replace the acetamide with sulfonamide to enhance bioavailability .
- Bioisosteres : Replace the sulfanyl linker with carbonyl or amine groups to assess impact on target binding .
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity .
Q. How can computational methods predict biological targets or metabolic pathways?
- Docking Studies : Use AutoDock Vina to screen against kinases or GPCRs. The sulfanyl and benzyloxy groups may favor hydrophobic binding pockets .
- ADMET Prediction : SwissADME or pkCSM models can forecast intestinal absorption (e.g., Caco-2 permeability) and cytochrome P450 metabolism .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR) to identify stable binding conformations .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Purity Verification : Re-run NMR with spiked standards or use 2D NMR (COSY, NOESY) to confirm assignments .
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra, as solvent polarity can shift acetamide proton signals .
- Isotopic Labeling : Synthesize C-labeled acetamide to trace carbon environments in complex spectra .
Q. What advanced techniques elucidate the compound’s reaction mechanisms (e.g., oxidation of the sulfanyl group)?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in sulfanyl oxidation .
- Trapping Intermediates : Employ ESI-MS to detect transient species (e.g., sulfenic acid) during oxidation .
- DFT Calculations : Model reaction pathways (e.g., HOMO/LUMO energies) to predict regioselectivity in electrophilic attacks .
Q. How can in vitro and in vivo models evaluate the compound’s pharmacokinetics?
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP-mediated metabolism .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .
- Xenograft Models : Test efficacy in murine cancer models, monitoring tumor volume and toxicity biomarkers (ALT, AST) .
Q. What methodologies identify molecular targets in complex biological systems?
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (K, k/k) with purified targets .
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
